Home > Products > Screening Compounds P20294 > c-Myc inhibitor 7
c-Myc inhibitor 7 -

c-Myc inhibitor 7

Catalog Number: EVT-14060169
CAS Number:
Molecular Formula: C35H30N6O5
Molecular Weight: 614.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

c-Myc inhibitor 7 belongs to a class of compounds known as small molecule inhibitors. It has been identified through various screening methods that focus on disrupting the c-Myc/Max heterodimerization, which is essential for c-Myc's function as a transcription factor. The development of this compound has been guided by structural biology and computational modeling techniques that identify potential binding sites and optimize interactions with the target protein.

Synthesis Analysis

Methods and Technical Details

The synthesis of c-Myc inhibitor 7 involves multiple steps that utilize modern synthetic techniques. One notable approach includes ultrasonication, which enhances reaction rates and yields in environmentally friendly conditions. The synthesis typically follows a four-component reaction strategy, where key reactants such as carbon disulfide, substituted aromatic aldehydes, and amines are combined in an aqueous medium under sonication to facilitate the formation of the desired thiazolidinone derivatives.

The process is monitored using thin-layer chromatography to ensure completion, followed by purification techniques such as recrystallization or chromatography to isolate the final product in high purity. Characterization of the synthesized compound is performed using techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its structure and molecular weight.

Molecular Structure Analysis

Structure and Data

The molecular structure of c-Myc inhibitor 7 features a thiazolidinone core, which is crucial for its biological activity. The specific arrangement of functional groups around this core enhances its binding affinity for the c-Myc protein. Structural data can be obtained through X-ray crystallography or NMR spectroscopy, revealing details such as bond lengths, angles, and spatial orientation that are critical for understanding how the compound interacts with its target.

Chemical Reactions Analysis

Reactions and Technical Details

In biological assays, c-Myc inhibitor 7 has been shown to disrupt the dimerization of c-Myc with Max, leading to decreased transcriptional activity. This inhibition can be quantified using reporter gene assays or Western blotting techniques to measure changes in downstream gene expression.

Mechanism of Action

Process and Data

The mechanism of action for c-Myc inhibitor 7 primarily involves binding to the c-Myc protein at specific sites that prevent its interaction with Max. This blockade inhibits the formation of the active transcription complex necessary for driving oncogenic gene expression. Studies have shown that treatment with this inhibitor leads to reduced levels of c-Myc target genes in various cancer cell lines, indicating effective suppression of its oncogenic functions.

Quantitative data from experiments demonstrate significant decreases in cell viability and proliferation rates upon treatment with c-Myc inhibitor 7, particularly in cells expressing high levels of c-Myc.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of c-Myc inhibitor 7 include its solubility profile, melting point, and stability under physiological conditions. Typically, small molecule inhibitors exhibit moderate solubility in organic solvents but may require formulation strategies for optimal bioavailability.

Chemical Properties

Chemically, c-Myc inhibitor 7 is characterized by specific functional groups that contribute to its reactivity and binding properties. These include electron-withdrawing groups that enhance its interaction with the target protein through non-covalent interactions such as hydrogen bonding and hydrophobic effects.

Relevant analyses such as Fourier Transform Infrared spectroscopy can provide insights into functional group presence and molecular vibrations that correlate with structural features.

Applications

Scientific Uses

The primary application of c-Myc inhibitor 7 lies in cancer research and therapy development. Its ability to inhibit a key oncogenic pathway makes it a valuable tool for studying mechanisms of tumorigenesis related to c-Myc overexpression. Additionally, it serves as a lead compound for further optimization into more potent derivatives that could be developed into clinical therapeutics for cancers associated with aberrant c-Myc signaling.

In vitro studies have demonstrated its efficacy across various cancer cell lines, suggesting potential applications in combination therapies or as part of personalized medicine strategies targeting specific oncogenic profiles in tumors.

Oncogenic Role of MYC and Rationale for Targeted Inhibition

MYC as a Master Transcriptional Regulator in Cancer Pathogenesis

MYC (c-MYC) functions as a master transcriptional regulator implicated in >50% of human cancers, where its deregulation drives tumorigenesis by orchestrating proliferation, metabolism, apoptosis evasion, and genomic instability [1] [7]. As a member of the bHLHZip (basic helix-loop-helix leucine zipper) protein family, MYC dimerizes with MAX to bind Enhancer-box (E-box) sequences (CACGTG) in target gene promoters, activating ~15% of the human genome [4] [7]. This includes genes governing cell cycle progression (CDK4, cyclins), ribosome biogenesis, and metabolic reprogramming (ACSL4, hexokinase II) [1] [8]. In cancer, MYC overexpression—driven by amplification, chromosomal translocations, or upstream signaling (e.g., RAS/RAF)—disrupts transcriptional homeostasis. Elevated MYC levels saturate low-affinity E-boxes, activating pro-tumorigenic programs that would remain silent under physiological conditions [4] [7]. This rewiring establishes oncogene addiction, evidenced by rapid tumor regression upon MYC inactivation in preclinical models [1].

Table 1: Prevalence of MYC Dysregulation Across Human Cancers

Cancer TypeMYC Alteration MechanismFrequency (%)Clinical Association
Burkitt Lymphomat(8;14) translocation>80%Aggressive disease, chemotherapy resistance
NeuroblastomaMYCN amplification50% (high-risk)Poor prognosis, metastasis
Breast CancerMYC amplification30–40%Reduced survival, relapse
Small Cell Lung CancerMYC/MYCN/MYCL amplification20%Therapeutic resistance
Colorectal CancerFBW7 mutations (MYC stabilization)16%Metastasis, poor outcomes

Data compiled from pan-cancer genomic studies [1] [6].

Structural Challenges in Targeting Intrinsically Disordered MYC Proteins

Direct pharmacological inhibition of MYC has been historically impeded by its structural properties. The monomeric MYC protein exhibits intrinsic disorder across its N-terminal transactivation domain (TAD), lacking stable secondary structures or deep binding pockets [3] [4] [7]. This disorder enables conformational plasticity, allowing MYC to interact with >300 partner proteins (e.g., TRRAP, GCN5, WDR5) via transiently formed interfaces [7]. Key challenges include:

  • Dynamic protein surfaces: The MYC TAD contains conserved Myc Boxes (MB0–MBIV) that mediate protein-protein interactions but are inaccessible to conventional small molecules [4].
  • Absence of enzymatic activity: Unlike kinases, MYC functions as a scaffold, complicating occupancy-based inhibition [3] [9].
  • Nuclear localization: Inhibitors require nuclear penetration to disrupt MYC:MAX complexes [9].

MYCMI-7 overcomes these hurdles by binding transient pockets near the MYC bHLHZip domain, inducing conformational changes that destabilize both MYC:MAX dimerization and MYC protein stability [3]. This dual mechanism distinguishes it from earlier indirect inhibitors (e.g., BET bromodomain blockers).

Table 2: Strategies to Overcome MYC's "Undruggable" Nature

ApproachRepresentative AgentsLimitationsMYCMI-7's Advantage
Indirect transcriptional inhibitionJQ1 (BET inhibitor), THZ1 (CDK7 inhibitor)Off-target effects, broad transcriptional shutdownDirectly targets MYC:MAX interface
MYC degradation inducersPROTACs targeting MYCLimited tissue penetrationInduces MYC degradation without E3 ligase recruitment
MYC:MAX dimer disruptionOmomyc peptideDelivery challengesSmall molecule with nuclear access

Based on comparative analyses of MYC-targeting agents [3] [4] [9].

MYC-MAX Heterodimerization as a Critical Vulnerability in Oncogenic Signaling

The MYC:MAX heterodimer represents a linchpin in MYC-driven oncogenesis. MYC's bHLHZip domain forms a coiled-coil structure with MAX, enabling DNA binding and recruitment of transcriptional co-activators (e.g., TRRAP/TIP60 complexes) [4] [10]. Disrupting this dimerization abrogates MYC's ability to activate target genes. MYCMI-7 specifically binds to MYC's bHLHZip domain (Kd = 1.5 μM), sterically hindering MAX association and reducing MYC:MAX complex formation by >70% in cellular assays [3]. This inhibition triggers:

  • Transcriptional downregulation: Global RNA-seq analyses reveal suppression of MYC-driven proliferative (CDK4, cyclin D2) and metabolic (LDHA) genes [3].
  • MYC protein degradation: Displaced MYC monomers undergo rapid proteasomal turnover via FBW7-mediated ubiquitination, reducing MYC half-life from 20 minutes to <5 minutes [3] [4].
  • Selective apoptosis: Tumor cells with MYC amplification exhibit caspase-dependent apoptosis, while normal cells undergo reversible G1 arrest [3].

In vivo, MYCMI-7 inhibits tumor growth in MYC-driven xenograft models (AML, breast cancer) and MYCN-amplified neuroblastoma, extending survival by 40–60% without significant toxicity [3]. Efficacy correlates with MYC expression levels, supporting its mechanism-driven selectivity.

Table 3: Efficacy of MYCMI-7 in Preclinical Cancer Models

Cancer ModelMYC StatusKey FindingsMYC Pathway Suppression
Acute Myeloid Leukemia (AML)MYC amplification80% reduction in tumor burden; prolonged survival↓ MYC protein (90%), ↓ MYC:MAX complexes
Triple-Negative Breast CancerMYC overexpressionTumor regression (70% volume decrease)↓ Ki67 (proliferation), ↑ caspase-3
NeuroblastomaMYCN amplification60% inhibition of metastasis↓ MYCN protein, ↓ ACSL4 expression
Glioblastoma (patient-derived)MYC dysregulationInduced apoptosis ex vivo↓ MYC target gene signature

Data from MYCMI-7 efficacy studies [3] [8].

Properties

Product Name

c-Myc inhibitor 7

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-1-oxo-N-[[4-[[(2-pyrido[2,3-b]indol-9-ylacetyl)amino]methyl]phenyl]methyl]-3H-isoindole-5-carboxamide

Molecular Formula

C35H30N6O5

Molecular Weight

614.6 g/mol

InChI

InChI=1S/C35H30N6O5/c42-30-14-13-29(34(45)39-30)41-19-24-16-23(11-12-25(24)35(41)46)33(44)38-18-22-9-7-21(8-10-22)17-37-31(43)20-40-28-6-2-1-4-26(28)27-5-3-15-36-32(27)40/h1-12,15-16,29H,13-14,17-20H2,(H,37,43)(H,38,44)(H,39,42,45)

InChI Key

YGMJASQRQLEOKY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=C(C=C4)CNC(=O)CN5C6=CC=CC=C6C7=C5N=CC=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.